Benzyl 2-amino-3-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 231.68 g/mol. It is classified as an amino acid derivative, specifically a benzyl ester of 2-amino-3-hydroxypropanoic acid. This compound is notable for its applications in organic synthesis and potential biological activities.
The compound is derived from D-serine, a naturally occurring amino acid that plays crucial roles in neurotransmission and metabolic processes. The synthesis typically involves the reaction of D-serine with benzoyl chloride to form an intermediate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt of benzyl 2-amino-3-hydroxypropanoate.
Benzyl 2-amino-3-hydroxypropanoate hydrochloride falls under the category of organic compounds, specifically:
The synthesis of benzyl 2-amino-3-hydroxypropanoate hydrochloride can be approached through various methods. A common synthetic route involves:
The reaction conditions are critical for optimizing yield and purity. Typically, the reaction is conducted under controlled temperatures and inert atmospheres to prevent degradation or side reactions. High-purity reagents are essential to minimize impurities in the final product.
Benzyl 2-amino-3-hydroxypropanoate hydrochloride features a central carbon backbone typical of amino acids, with functional groups that include:
The structural representation can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | |
IUPAC Name | Benzyl (2R)-2-amino-3-hydroxypropanoate hydrochloride |
InChI Key | ICUUWFGMLJDPDS-UHFFFAOYSA-N |
The compound's structural data can be represented using various chemical notation systems such as InChI and SMILES:
InChI=1S/C10H14ClNO3/c1-7(11)9(14)8(13)10(12)15;1H
CC(C(=O)NCC(O)C(=O)O)C1=CC=CC=C1.Cl
Benzyl 2-amino-3-hydroxypropanoate hydrochloride participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for benzyl 2-amino-3-hydroxypropanoate hydrochloride primarily relates to its role as an amino acid derivative. It may interact with neurotransmitter systems, particularly those involving glutamate due to its structural similarity to glutamate and D-serine, which are important in synaptic transmission and plasticity.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Approximately 212°C |
Boiling Point | Not extensively documented |
Stability | Stable under recommended storage conditions |
Benzyl 2-amino-3-hydroxypropanoate hydrochloride has several scientific uses:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7